Cas no 2901099-43-0 (1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol)
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol Chemical and Physical Properties
Names and Identifiers
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- 2901099-43-0
- 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol
- MFCD34767695
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- Inchi: 1S/C7H6BrCl2NO/c8-4-2-1-3-11-5(4)6(12)7(9)10/h1-3,6-7,12H
- InChI Key: VYUJUDGCUBIFKR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1C(C(Cl)Cl)O
Computed Properties
- Exact Mass: 268.90098g/mol
- Monoisotopic Mass: 268.90098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1Ų
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611292-250mg |
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol; . |
2901099-43-0 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB611292-1g |
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol; . |
2901099-43-0 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB611292-5g |
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol; . |
2901099-43-0 | 5g |
€2218.40 | 2024-07-19 |
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol Suppliers
1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol
Comprehensive Overview of 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol (CAS No. 2901099-43-0)
The compound 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol (CAS No. 2901099-43-0) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a 3-bromopyridine moiety and a 2,2-dichloroethanol group, making it a versatile intermediate for synthesizing complex organic compounds. Researchers are particularly interested in its potential applications in drug discovery, given its structural resemblance to bioactive pyridine derivatives.
In recent years, the demand for halogenated pyridine derivatives like 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol has surged due to their role in developing novel therapeutics. The presence of both bromine and chlorine atoms in this compound enhances its reactivity, enabling selective modifications for targeted synthesis. This aligns with the growing trend in precision chemistry, where researchers seek highly functionalized intermediates to streamline drug development pipelines.
One of the most frequently searched questions related to this compound is: "What are the synthetic applications of 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol?" The answer lies in its utility as a building block for heterocyclic compounds, which are pivotal in designing kinase inhibitors and antimicrobial agents. Its 3-bromopyridin-2-yl group acts as a directing handle for cross-coupling reactions, a technique widely discussed in green chemistry forums.
Another hot topic is the compound's role in catalysis. The 2,2-dichloroethanol segment can participate in hydrogen bonding, making it a candidate for asymmetric synthesis. This resonates with the industry's shift toward sustainable catalysis, as highlighted in recent publications on atom-efficient reactions. Laboratories optimizing C-C bond formation strategies often explore derivatives of this compound due to their predictable stereochemical outcomes.
From an analytical perspective, CAS No. 2901099-43-0 is characterized by distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) studies reveal clear splitting patterns attributable to the pyridine ring protons and the dichloromethyl group. These features simplify quality control in industrial-scale production, addressing another common query: "How to validate the purity of 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol?"
The safety profile of this compound is also a trending subject. While not classified as hazardous under standard protocols, proper handling of brominated and chlorinated substances remains essential. Best practices include using personal protective equipment (PPE) and adhering to fume hood protocols—a point emphasized in laboratory safety guidelines shared across academic platforms.
In summary, 1-(3-Bromopyridin-2-yl)-2,2-dichloroethanol represents a critical tool for modern synthetic chemists. Its dual functionality bridges gaps between medicinal chemistry and material science, reflecting the interdisciplinary nature of contemporary research. As interest in tailor-made intermediates grows, this compound's relevance in high-throughput screening and combinatorial chemistry will likely expand further.
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